

Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate: A Key Intermediate in Drug Discovery

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Compound of Interest

Compound Name: *Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.^[1] This document provides detailed application notes and experimental protocols to guide researchers in utilizing this intermediate for the discovery and development of novel therapeutic agents. The applications of this intermediate span across various fields, including the development of antibacterial, anticancer, and antimalarial drugs.^{[2][3]}

Chemical Properties and Synthesis

IUPAC Name: **Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate**^[3] Molecular Formula: C₁₃H₁₃NO₃ Molecular Weight: 231.25 g/mol Appearance: Buff-colored powder Melting Point: 284-290 °C

The synthesis of **Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate** can be achieved through established methods for quinoline synthesis, most notably the Conrad-Limpach and Gould-Jacobs reactions.

Experimental Protocol: Conrad-Limpach Synthesis

This protocol describes the synthesis of a 4-hydroxyquinoline derivative from an aniline and a β -ketoester.^[4]

Materials:

- 4-methylaniline
- Diethyl (ethoxymethylene)malonate (DEEM)
- High-boiling point solvent (e.g., Dowtherm A, mineral oil)
- Ethanol
- Round-bottom flask
- Reflux condenser
- Heating mantle with stirrer

Procedure:

- In a round-bottom flask, combine 4-methylaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents).
- Heat the mixture at 100-140°C for 2 hours. Ethanol, a byproduct of the condensation, will distill off.
- After the initial reaction, add a high-boiling point solvent to the reaction mixture.
- Heat the mixture to approximately 250°C to induce cyclization. The reaction is typically complete within 30 minutes to 2 hours.
- Allow the reaction mixture to cool to room temperature. The product, **Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate**, will precipitate.
- Collect the solid product by filtration and wash with a suitable solvent (e.g., ethanol, ether) to remove any remaining impurities.

- The crude product can be further purified by recrystallization.

Applications in Drug Discovery

The quinoline ring system is a cornerstone in the development of therapeutics. **Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate** provides a versatile platform for the synthesis of derivatives with a range of biological activities.

Anticancer Activity

Quinoline derivatives have shown significant potential as anticancer agents by targeting various signaling pathways crucial for cancer cell proliferation and survival.[5][6] One of the key pathways implicated is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in many cancers.[5]

The following table summarizes the cytotoxic activity (IC₅₀ values) of various quinoline derivatives against different cancer cell lines.

Compound ID	Derivative Type	Cancer Cell Line	IC ₅₀ (μM)	Reference
1	2-Styrylquinoline-3-carboxylate	A549 (Lung)	1.53	[5]
2	2-Styrylquinoline-3-carboxylate	HT29 (Colon)	0.77	[5]
3	2-Phenylquinolin-4-amine	HT-29 (Colon)	8.12	[7]
4	Tetrahydrobenzo[h]quinoline	MCF-7 (Breast)	7.5	[7]
5	Brominated pyranoquinoline	A549 (Lung)	35.10	[8]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2][9]

Materials:

- Human cancer cell lines (e.g., A549, MCF-7, HT29)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well flat-bottom plates
- Test compounds (dissolved in DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
- Multichannel pipette
- Humidified incubator (37°C, 5% CO₂)
- Microplate reader

Procedure:

- Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[\[9\]](#)
- Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be below 0.5%. Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.[\[9\]](#)
- Incubation: Incubate the plates for 48-72 hours.[\[9\]](#)
- MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[\[9\]](#)
- Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[\[9\]](#)

- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[\[9\]](#)
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.[\[7\]](#)

Antibacterial Activity

Quinolone antibiotics are a major class of antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.

[\[2\]](#)[\[7\]](#) **Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate** serves as a precursor for the synthesis of novel quinolone-based antibacterial agents.

The following table presents the minimum inhibitory concentration (MIC) values for a quinolone derivative against various bacterial strains.

Compound ID	Bacterial Strain	MIC (µg/mL)	Reference
6	Staphylococcus aureus MTCC 96	3.9	
6	Bacillus subtilis MTCC 121	4.6 (Anti-biofilm)	[10]
7	Clavibacter michiganensis	31.3	

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

- Bacterial strains
- Mueller-Hinton broth (or other suitable growth medium)
- 96-well microtiter plates

- Test compounds
- Incubator

Procedure:

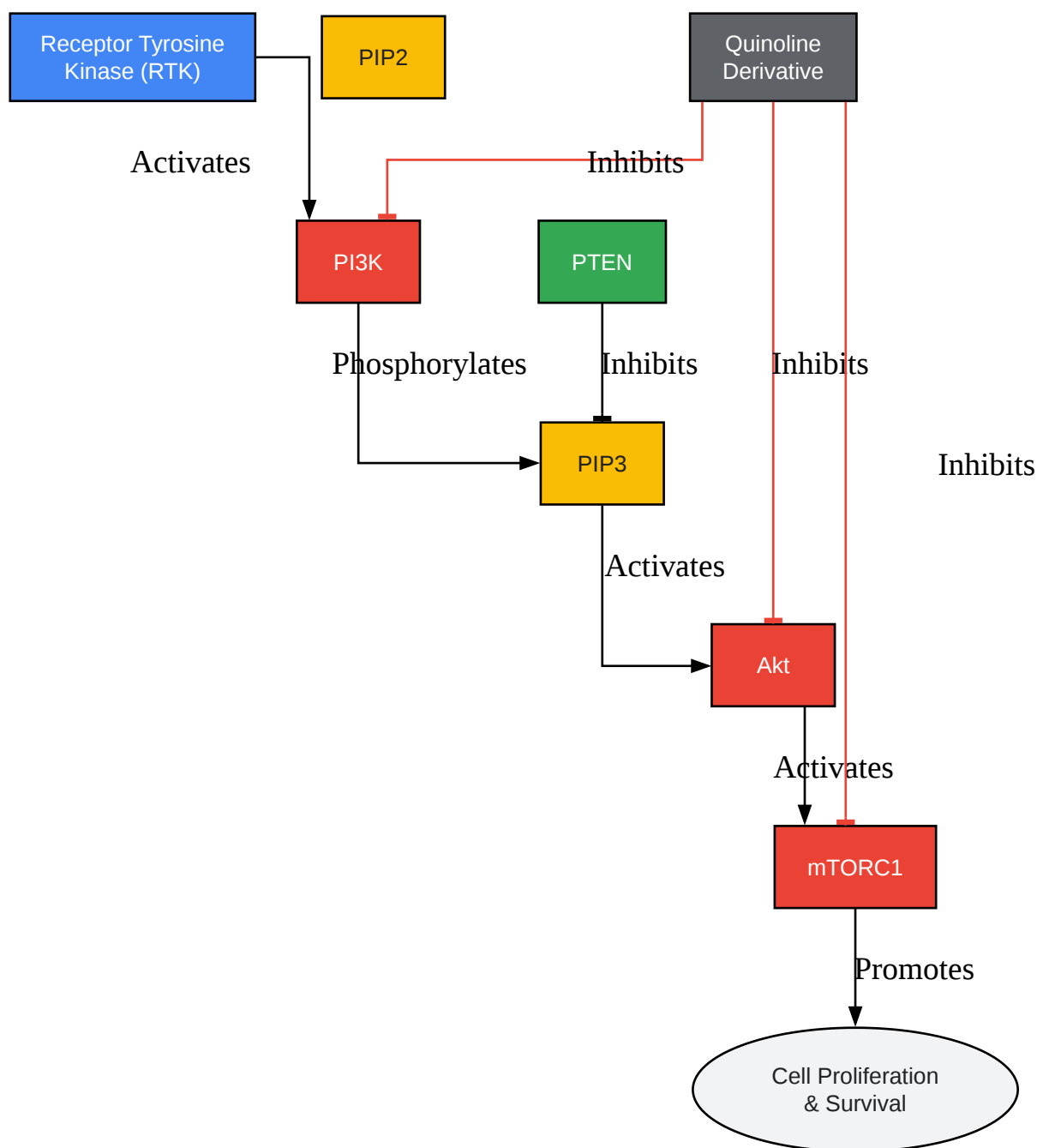
- Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard.
- Serial Dilution: Prepare serial two-fold dilutions of the test compound in the growth medium in the wells of a 96-well plate.
- Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria and medium, no compound) and a negative control (medium only).
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways of drugs derived from **Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate** is crucial for rational drug design.

Anticancer Mechanism: Targeting the PI3K/Akt/mTOR Pathway

Many quinoline-based anticancer agents exert their effects by inhibiting the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.^[5]

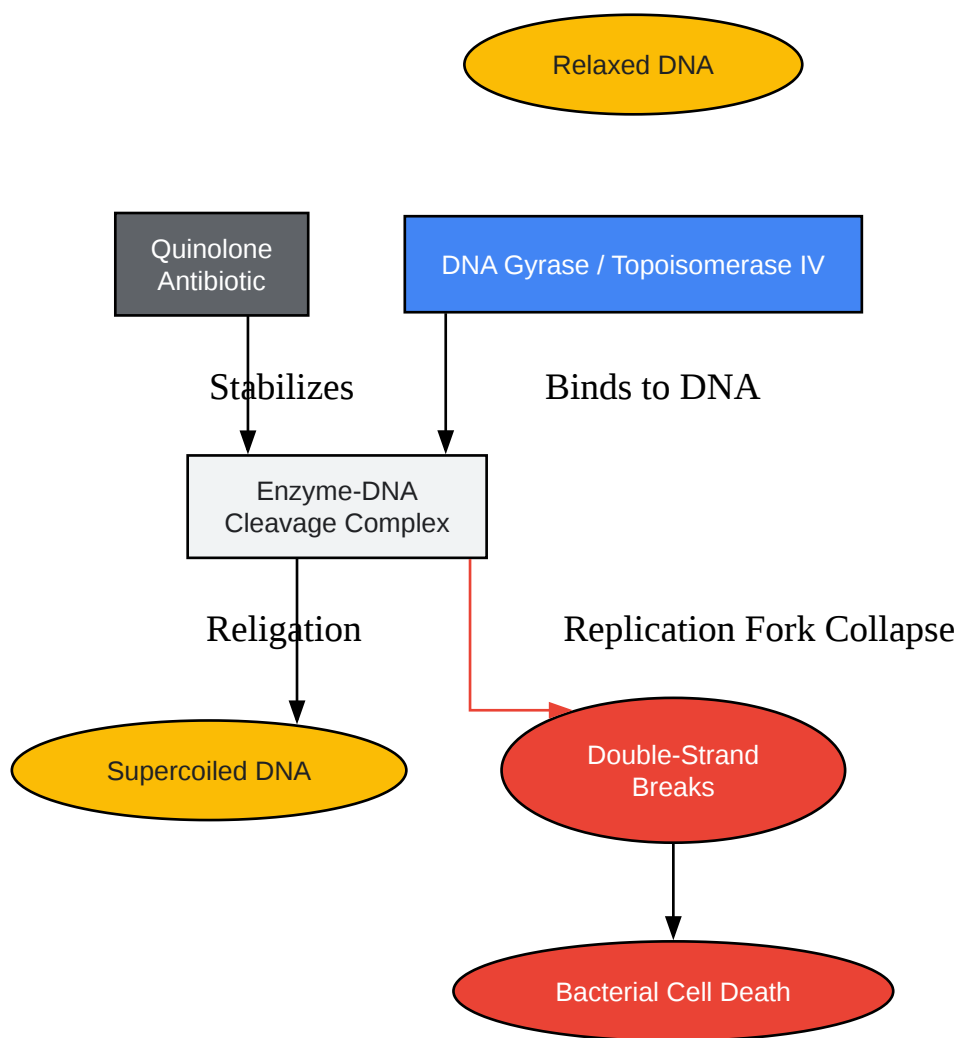


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Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline derivatives.

Antibacterial Mechanism: Inhibition of DNA Gyrase and Topoisomerase IV

Quinolone antibiotics target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for managing DNA topology during replication. By stabilizing the enzyme-DNA cleavage complex, quinolones introduce double-strand breaks in the bacterial chromosome, leading to cell death.[2][7]



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Caption: Mechanism of action of quinolone antibiotics via inhibition of DNA gyrase.

Conclusion

Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate is a valuable and versatile starting material for the synthesis of a diverse range of bioactive compounds. Its utility in the development of anticancer and antibacterial agents is well-documented. The protocols and

data presented herein provide a foundation for researchers to explore the full potential of this important chemical intermediate in their drug discovery endeavors. Further derivatization and biological evaluation of compounds based on this scaffold are likely to yield novel and effective therapeutic agents.

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